molecular formula C112H142ClN21O35 B10859843 Ramoplanin A'1 CAS No. 124884-28-2

Ramoplanin A'1

Cat. No.: B10859843
CAS No.: 124884-28-2
M. Wt: 2377.9 g/mol
InChI Key: KGTWTFTVFJILTL-XSSBUIEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramoplanin A’1 involves the preparation of several peptide and depsipeptide fragments, which are then coupled and cyclized to form the final compound. The general synthesis entails the preparation of residues 3-9 (heptapeptide), pentadepsipeptide (residues 1, 2, and 15-17), and pentapeptide (residues 10-14). These fragments are subsequently coupled and cyclized to create the 49-membered aglycon core of the compound .

Industrial Production Methods

Industrial production of Ramoplanin A’1 typically involves fermentation using the bacterium Actinoplanes. The fermentation broth is then processed to isolate and purify the antibiotic. Genetic engineering techniques have also been employed to produce ramoplanin analogues with modified structures and enhanced antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions

Ramoplanin A’1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Ramoplanin A’1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the compound .

Major Products Formed

The major products formed from the chemical reactions of Ramoplanin A’1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Ramoplanin A’1 has a wide range of scientific research applications, including:

Mechanism of Action

Ramoplanin A’1 exerts its bactericidal effect by inhibiting cell wall biosynthesis. It specifically binds to and sequesters lipid intermediates I and II, preventing intracellular glycosyltransferase (MurG) and other steps of the peptidoglycan assembly system. This inhibition blocks the transglycosylation step of peptidoglycan synthesis, which is essential for bacterial cell wall formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramoplanin A’1 is unique in its ability to bind to lipid intermediates I and II, which distinguishes it from other antibiotics like vancomycin and teicoplanin that target the D-Ala–D-Ala sequence. This unique mechanism of action makes Ramoplanin A’1 effective against bacteria that have developed resistance to other antibiotics .

Properties

CAS No.

124884-28-2

Molecular Formula

C112H142ClN21O35

Molecular Weight

2377.9 g/mol

IUPAC Name

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide

InChI

InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15-/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1

InChI Key

KGTWTFTVFJILTL-XSSBUIEHSA-N

Isomeric SMILES

CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N

Origin of Product

United States

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